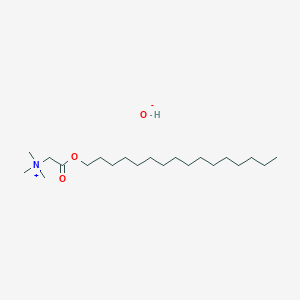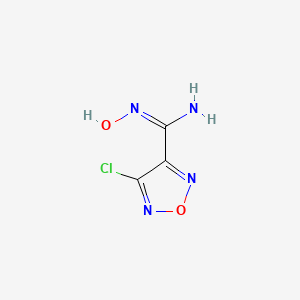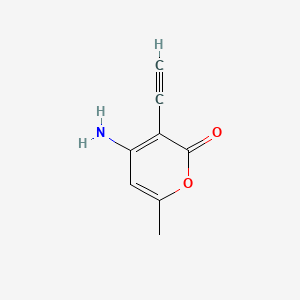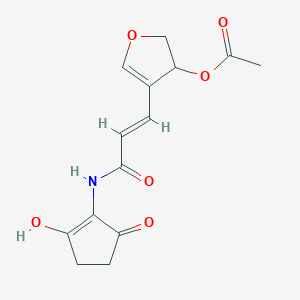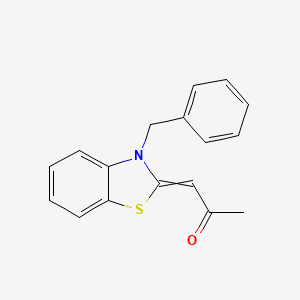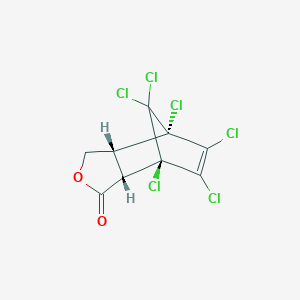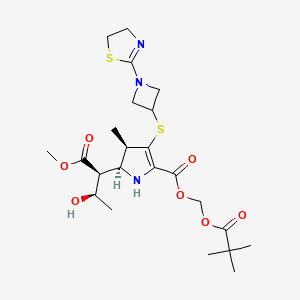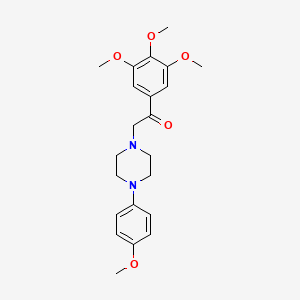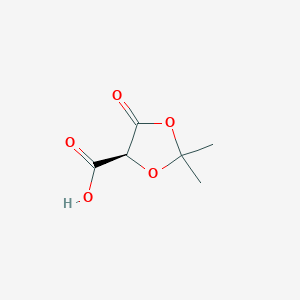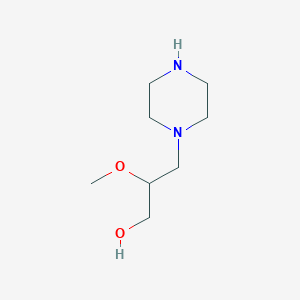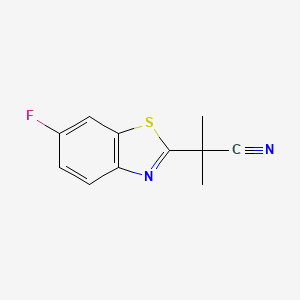
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluoro group at the 6th position of the benzothiazole ring and a nitrile group attached to a methyl-substituted propanenitrile moiety
Méthodes De Préparation
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile has been investigated for its potential applications in various scientific research fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activities. In biology and medicine, benzothiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer properties . Additionally, the compound has been studied for its potential use as an inhibitor of specific enzymes, such as N-acylethanolamine acid amidase (NAAA), which plays a role in the regulation of pain and inflammation .
Mécanisme D'action
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, as an NAAA inhibitor, the compound exerts its effects by inhibiting the activity of N-acylethanolamine acid amidase, an enzyme responsible for the degradation of bioactive lipids like palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases the levels of PEA, which in turn activates peroxisome proliferator-activated receptor-α (PPAR-α) and exerts anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Compared to other benzothiazole derivatives, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile stands out due to its unique structural features and biological activities. Similar compounds include 2-(6-fluoro-1,3-benzothiazol-2-yl)ethylamine and 2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine While these compounds share the benzothiazole core structure, their different substituents and functional groups result in distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9FN2S |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H9FN2S/c1-11(2,6-13)10-14-8-4-3-7(12)5-9(8)15-10/h3-5H,1-2H3 |
Clé InChI |
APYXJSICJHHQDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=NC2=C(S1)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


